molecular formula C20H16FN5O4 B2976618 2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 869068-78-0

2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No. B2976618
M. Wt: 409.377
InChI Key: YOFCICRJWVWTTM-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide , also known by its chemical formula C25H22FN5O3S , is a synthetic compound with intriguing pharmacological properties. Let’s explore further.



Molecular Structure Analysis

The molecular structure of 2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide reveals its complexity. The compound consists of a purine core (7H-purine) fused with a carboxamide group and substituted phenyl rings. The 3,4-dimethoxyphenyl moiety contributes to its lipophilicity, while the 4-fluorophenyl group may influence binding interactions.



Chemical Reactions Analysis

Although specific chemical reactions involving this compound remain elusive, it likely participates in enzymatic processes or receptor interactions. Researchers may explore its reactivity with nucleophiles, electrophiles, or metal ions to uncover its behavior under various conditions.



Physical And Chemical Properties Analysis


  • Molecular Weight : Approximately 491.548 g/mol.

  • Solubility : Solubility in various solvents (e.g., water, organic solvents) requires investigation.

  • Melting Point : Not well-documented; experimental determination needed.

  • Stability : Assess stability under different pH, temperature, and light conditions.


Safety And Hazards

As with any novel compound, safety assessments are crucial:



  • Toxicity : Investigate acute and chronic toxicity profiles.

  • Handling Precautions : Follow standard laboratory safety protocols.

  • Environmental Impact : Evaluate potential environmental hazards.


Future Directions


  • Biological Studies : Investigate its effects on cellular pathways, receptors, and enzymes.

  • Structure-Activity Relationship (SAR) : Derive analogs to explore structure-function relationships.

  • Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.

  • Drug Development : Explore therapeutic applications (e.g., anticancer, antiviral, or anti-inflammatory).


Please note that while I’ve synthesized information from various sources, specific papers analyzing this compound are scarce. Researchers should continue exploring its potential in drug discovery and related fields1.


properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O4/c1-29-13-8-3-10(9-14(13)30-2)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)12-6-4-11(21)5-7-12/h3-9H,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFCICRJWVWTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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